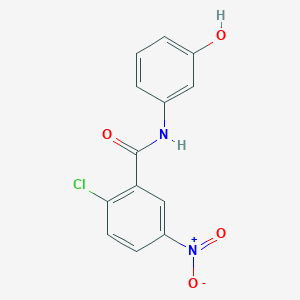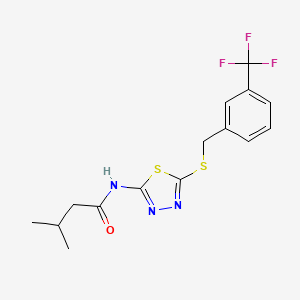
3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide, also known as TFB-TB or TFB, is a chemical compound that has been widely studied for its potential applications in scientific research. TFB-TB is a small molecule inhibitor that has been shown to have promising results in various studies, particularly in the field of cancer research. In
Applications De Recherche Scientifique
3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is in the field of cancer research. Studies have shown that 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the activity of the enzyme PIM1, which is overexpressed in many types of cancer cells. By inhibiting the activity of PIM1, 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide can inhibit the activity of certain kinases, which are enzymes that play a key role in cellular signaling pathways. 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has also been shown to have anti-inflammatory activity, as well as the ability to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potent anti-cancer activity. 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potential toxicity. Studies have shown that 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide can be toxic to normal cells, as well as cancer cells, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide. One area of research is to further investigate the mechanism of action of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide, in order to better understand how it works and how it can be optimized for therapeutic use. Another area of research is to investigate the potential use of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide in combination with other anti-cancer agents, in order to enhance its effectiveness and reduce potential toxicity. Finally, there is a need for further research on the potential use of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide in other areas of scientific research, such as inflammation and infectious diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex process that involves several steps. One of the most common methods for synthesizing 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide involves the use of a thioether intermediate, which is then reacted with a thiadiazole ring to produce the final product. Other methods for synthesizing 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide have also been reported, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted reactions.
Propriétés
IUPAC Name |
3-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS2/c1-9(2)6-12(22)19-13-20-21-14(24-13)23-8-10-4-3-5-11(7-10)15(16,17)18/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXNRVXLHDDDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

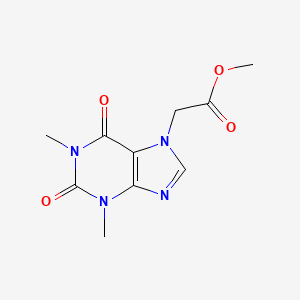
![5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2622973.png)
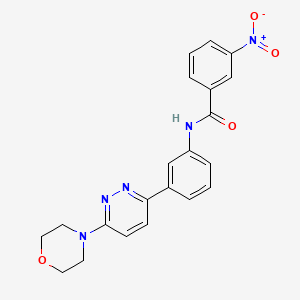
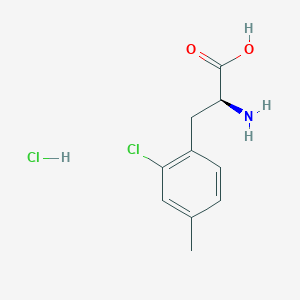


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2622982.png)
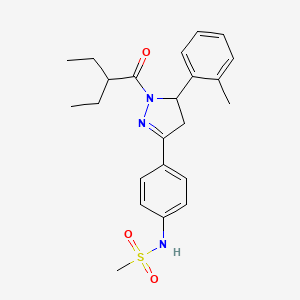
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide](/img/structure/B2622986.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2622989.png)
